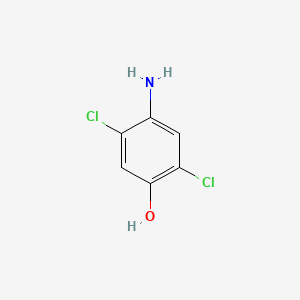

4-Amino-2,5-dichlorophenol

Übersicht

Beschreibung

4-Amino-2,5-dichlorophenol is an organic compound that belongs to the class of chlorophenols It is characterized by the presence of two chlorine atoms and an amino group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-dichlorophenol typically involves the chlorination of 4-Aminophenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions of the phenol ring. The process may involve the use of chlorinating agents such as chlorine gas or sodium hypochlorite in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2,5-dichlorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-2,5-dichlorophenol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of herbicides, insecticides, and other agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-2,5-dichlorophenol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is known to interfere with microbial cell walls and enzyme functions.

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dichlorophenol

- 2,6-Dichlorophenol

- 3,4-Dichlorophenol

- 3,5-Dichlorophenol

Comparison: 4-Amino-2,5-dichlorophenol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Biologische Aktivität

4-Amino-2,5-dichlorophenol (4-A2,5-DCP) is a chlorinated aromatic amine that has garnered attention due to its potential biological activities and implications in toxicology. This article explores the biological activity of 4-A2,5-DCP, focusing on its nephrotoxicity, mutagenicity, and antimicrobial properties based on diverse research findings.

This compound is characterized by its chemical formula and a molecular weight of 176.02 g/mol. The compound is primarily used as an intermediate in the synthesis of dyes and agrochemicals. Its biological activity is attributed to its ability to interact with various molecular targets, including enzymes involved in metabolic pathways and microbial cell structures .

The mechanism of action involves the inhibition of specific enzymes and disruption of cellular processes. Research indicates that 4-A2,5-DCP can interfere with microbial cell walls and enzyme functions, leading to observed antimicrobial effects.

Nephrotoxicity

Nephrotoxicity is one of the most significant biological activities associated with 4-A2,5-DCP. Studies have demonstrated that this compound exhibits cytotoxic effects on renal cells. For instance, a comparative study of chlorinated anilines revealed that 4-A2,5-DCP demonstrates marked nephrotoxic potential at concentrations as low as 0.5 mM .

Table 1: Cytotoxicity Comparison of Aminophenols

| Compound | Cytotoxic Concentration (mM) | Nephrotoxic Potential |

|---|---|---|

| 4-Amino-2,6-dichlorophenol | 0.5 | High |

| This compound | 0.5 | Moderate |

| 4-Amino-phenol | >1.0 | Low |

| 4-Amino-3-chlorophenol | Not significant | Very Low |

The nephrotoxic effects are believed to be mediated through oxidative stress mechanisms, where the compound undergoes metabolic activation leading to the formation of reactive metabolites that damage renal tissues . This was further supported by studies indicating that pretreatment with antioxidants reduced cytotoxicity in renal cortical slices exposed to 4-A2,5-DCP .

Mutagenicity Studies

Research into the mutagenic potential of 4-A2,5-DCP has yielded concerning results. In vitro assays have demonstrated that this compound exhibits mutagenic activity in mammalian cell lines. For example, studies using the mouse lymphoma cell line L5178Y indicated significant mutagenic responses at various concentrations when metabolic activation systems were employed .

Table 2: Mutagenicity Results in Cell Assays

| Study Type | Concentration (µg/ml) | Mutagenic Response |

|---|---|---|

| Mouse Lymphoma Cell Line Assay | 6 | Positive |

| 15 | Positive | |

| 16 | Positive |

These findings suggest that exposure to 4-A2,5-DCP may pose genetic risks, necessitating further investigation into its long-term effects on human health.

Antimicrobial Activity

In addition to its toxicological profile, 4-A2,5-DCP has been studied for its antimicrobial properties. Preliminary research indicates effectiveness against certain bacterial strains and fungi. The compound's mechanism in this context may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

A notable case study involved Fischer 344 rats exposed to varying doses of chlorinated phenols, including 4-A2,5-DCP. The study observed significant renal damage and alterations in biochemical markers indicative of nephrotoxicity . Furthermore, chronic exposure led to increased incidences of squamous cell carcinomas in animal models, highlighting the potential carcinogenic risks associated with long-term exposure to this compound .

Eigenschaften

IUPAC Name |

4-amino-2,5-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLKXVCJBJCTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430751 | |

| Record name | 4-Amino-2,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50392-39-7 | |

| Record name | 4-Amino-2,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key advantage of the synthetic process for 2,5-Dichloro-4-aminophenol as described in the provided research?

A1: The synthesis of 2,5-Dichloro-4-aminophenol, starting from 1,4-dichlorobenzene and utilizing a catalytic reduction with hydrazine hydrate followed by a Bamberger rearrangement, offers several advantages. The research specifically highlights the mild reaction conditions, high yield, and straightforward product treatment as key benefits of this synthetic route. []

Q2: What is the role of 2,5-Dichloro-4-aminophenol in the research on trapping dioxygen dissolved in water?

A2: While the provided abstract doesn't explicitly state the role of 2,5-Dichloro-4-aminophenol, it mentions a comparison of "hydroquinone, gallic acid and aminophenols" as organocatalysts. This suggests that 2,5-Dichloro-4-aminophenol, being an aminophenol, is being investigated for its potential catalytic activity in the trapping of dissolved dioxygen. Further details on its specific role, reaction mechanism, and efficacy compared to other organocatalysts would require access to the full research paper. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.